methyl (2E)-2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]propanoate
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Overview
Description
METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydrazone functional group attached to a 2,4,6-trichlorophenyl ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE typically involves the reaction of methyl 2-bromo-2-(2,4,6-trichlorophenyl)propanoate with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE involves its interaction with molecular targets through its hydrazone and trichlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical (TTM): Known for its stability and luminescent properties.
Perchlorotriphenylmethyl radical (PTM): Another stable luminescent radical with similar applications.
Uniqueness
METHYL 2-[(E)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZONO]PROPANOATE is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and potential biological activity compared to other trichlorophenyl derivatives.
Properties
Molecular Formula |
C10H9Cl3N2O2 |
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Molecular Weight |
295.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-5(10(16)17-2)14-15-9-7(12)3-6(11)4-8(9)13/h3-4,15H,1-2H3/b14-5+ |
InChI Key |
ZSUPHRWAORTQEP-LHHJGKSTSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C(=O)OC |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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